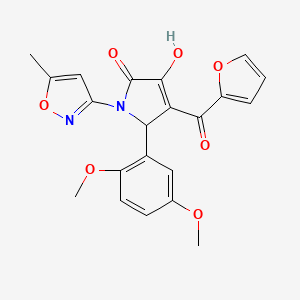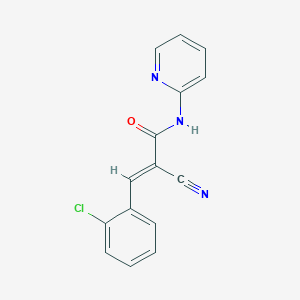
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide, also known as CCNPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various medical applications.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has been the subject of numerous scientific studies due to its potential use in various medical applications. One study found that (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. Another study found that (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has anti-cancer properties and can be used to treat various types of cancer.
Wirkmechanismus
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory molecules in the body, and inhibiting their activity can reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory molecules such as prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can prevent their growth and spread.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has a number of advantages for lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are numerous future directions for research on (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide. One area of interest is the development of new and more efficient synthesis methods for (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide. Another area of interest is the development of new medical applications for (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide, including its potential use in the treatment of other inflammatory diseases and cancers. Additionally, further research is needed to better understand the potential toxicity of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide at high doses and to develop safer dosing protocols.
Synthesemethoden
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 2-cyano-N-pyridin-2-ylacetamide with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-6-2-1-5-11(13)9-12(10-17)15(20)19-14-7-3-4-8-18-14/h1-9H,(H,18,19,20)/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXDWKVJTXQCKH-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330151 | |
| Record name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647857 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
CAS RN |
488137-20-8 | |
| Record name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






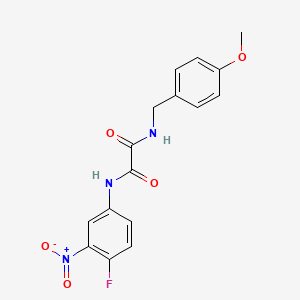
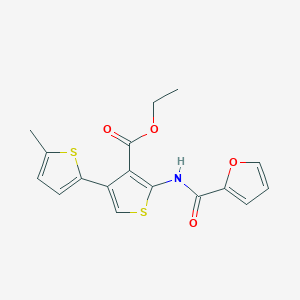


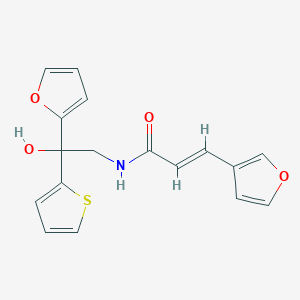

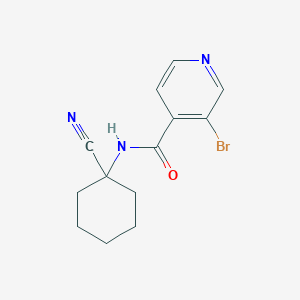

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2554688.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2554691.png)
